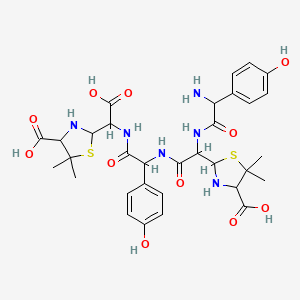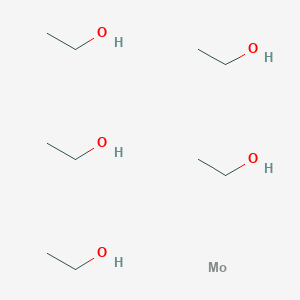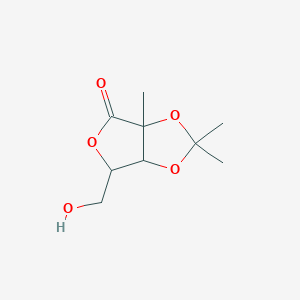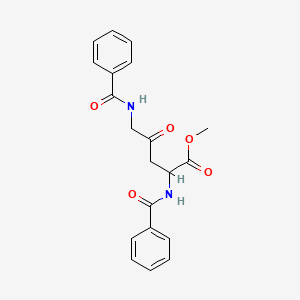![molecular formula C31H29FN4O6 B12320053 9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B12320053.png)
9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMT-2’-FLUORO-2’-DEOXYINOSINE is a chemically modified nucleoside used in oligonucleotide synthesis to enhance stability and specificity. The compound has a molecular formula of C31H29FN4O6 and a molecular weight of 572.58 g/mol . The 2’-fluoro modification increases resistance to enzymatic degradation, while inosine’s ability to base-pair with adenine, cytosine, and uracil provides flexibility in nucleic acid interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The 5’-O-DMT (4,4’-dimethoxytrityl) group is used to protect the 5’-hydroxyl group, while the 2’-fluoro group is introduced via a fluorination reaction . The reaction conditions often involve the use of anhydrous solvents and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 5’-O-DMT-2’-FLUORO-2’-DEOXYINOSINE involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes multiple purification steps to achieve the desired purity level of ≥98%. The compound is typically produced in cleanroom environments to prevent contamination and ensure consistency in quality.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMT-2’-FLUORO-2’-DEOXYINOSINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The 2’-fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
5’-O-DMT-2’-FLUORO-2’-DEOXYINOSINE is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
The mechanism of action of 5’-O-DMT-2’-FLUORO-2’-DEOXYINOSINE involves its incorporation into oligonucleotides, where it enhances stability and specificity. The 2’-fluoro modification increases resistance to enzymatic degradation, making the oligonucleotides more stable in biological environments. Inosine’s ability to base-pair with multiple nucleobases (adenine, cytosine, and uracil) provides flexibility in nucleic acid interactions, allowing for more versatile applications in research and therapeutics.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Fluoro-5’-O-DMT-2’-deoxyinosine-3’-CE-phosphoramidite: A similar compound used in oligonucleotide synthesis with similar stability and specificity enhancements.
5-Fluoro-2’-deoxycytidine: Another fluorinated nucleoside used in DNA synthesis and as a DNA methyltransferase inhibitor.
Uniqueness
5’-O-DMT-2’-FLUORO-2’-DEOXYINOSINE is unique due to its combination of the 5’-O-DMT protection and the 2’-fluoro modification, which together provide enhanced stability and flexibility in nucleic acid interactions. This makes it particularly valuable in the development of therapeutic oligonucleotides and research applications.
Propriétés
IUPAC Name |
9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-27(37)25(32)30(42-24)36-18-35-26-28(36)33-17-34-29(26)38/h3-15,17-18,24-25,27,30,37H,16H2,1-2H3,(H,33,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBEGXXNGZTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29FN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12319974.png)


![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
![10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12319994.png)


![3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine](/img/structure/B12320026.png)
![tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B12320034.png)




